molecular formula C20H20N4O2 B2901152 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one CAS No. 2319838-71-4

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one

Cat. No.: B2901152
CAS No.: 2319838-71-4
M. Wt: 348.406
InChI Key: XWPBIZMKVXCEOK-UHFFFAOYSA-N
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Description

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one ( 2319838-71-4) is a synthetic organic compound with a molecular formula of C20H20N4O2 and a molecular weight of 348.40 g/mol . This molecule is characterized by a unique hybrid structure incorporating a biphenyl ether group linked to an azetidine ring, which is further functionalized with a 1,2,4-triazole moiety . The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its extensive spectrum of biological activities . Derivatives of 1,2,4-triazole have been widely investigated for their potential as antibacterial, antifungal, antitubercular, anticonvulsant, and anti-inflammatory agents . The presence of this heterocycle, combined with the azetidine and biphenyl groups, makes this compound a valuable intermediate for drug discovery and development. Researchers can utilize it as a key building block for constructing more complex molecular hybrids, particularly in the search for new pharmacologically active agents . Its mechanism of action in research settings is typically explored in the context of these hybrid molecules, which may involve dual-targeting strategies to overcome antibiotic resistance or enhance efficacy . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-phenylphenoxy)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(23-10-16(11-23)12-24-15-21-14-22-24)13-26-19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBIZMKVXCEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional similarities/differences between the target compound and related molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol) Functional Groups Synthesis Highlights
Target Compound 1H-1,2,4-triazole, azetidine, biphenyl-oxy, ethanone ~450 (estimated) Triazole, azetidine, biphenyl ether Likely click chemistry, ring-closing
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone () Furazan (1,2,5-oxadiazole), triazole, ethanone 235.21 Oxadiazole, triazole Multi-step heterocycle coupling
(3-(1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(4-iodophenyl)methanone () Biphenyl-oxy, pyrazole, iodophenyl, ethanone 512.31 Pyrazole, halogenated aryl Etherification, halogenation
1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one () Triazole, methoxyphenylmethyl, ethanone 231.25 Triazole, methoxy Click chemistry, alkylation
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole () Bis-imidazole, triazole ~500 (estimated) Imidazole, triazole One-pot synthesis with CAN catalyst

Key Observations

Triazole vs. Imidazole-containing analogs () exhibit broader aromatic surfaces, which could enhance DNA intercalation but reduce solubility .

Azetidine vs. Four-membered rings like azetidine are less common than five- or six-membered analogs, possibly reducing metabolic degradation .

Biphenyl-oxy Group :

  • The biphenyl-oxy moiety in the target and enhances lipophilicity, favoring membrane penetration but risking CYP450-mediated oxidation .
  • Fluorine and iodine substitutions in may increase halogen bonding but add steric bulk .

Synthetic Strategies :

  • CAN-catalyzed one-pot synthesis () is efficient for multi-heterocycle systems, whereas click chemistry () offers modularity for triazole formation .

Biological Activity Predictions :

  • Structural similarity analysis () suggests a ~30% probability of shared bioactivity between the target and triazole-containing analogs (e.g., antifungal or kinase inhibition) .
  • QSAR models () indicate that substituent variation (e.g., azetidine vs. pyrazole) significantly impacts activity profiles .

Q & A

Basic Research: What are the standard synthetic protocols for preparing this compound, and how can purity be validated?

Methodological Answer:
The synthesis typically involves three key steps: (1) formation of the azetidine ring via cyclization of a halogenated precursor, (2) coupling of the 1,2,4-triazole moiety using a nucleophilic substitution reaction, and (3) introduction of the biphenyloxy group via etherification under basic conditions (e.g., K₂CO₃ in DMF) . Purification is achieved through column chromatography or recrystallization. To validate purity, combine analytical techniques:

  • TLC (Rf comparison with standards) .
  • HPLC (≥95% peak area threshold) .
  • ¹H/¹³C NMR (peak integration and absence of extraneous signals) .

Basic Research: How can the structural integrity of intermediates and the final compound be confirmed?

Methodological Answer:
Use spectroscopic and crystallographic methods:

  • FT-IR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone group) .
  • NMR to assign protons (e.g., azetidine methylene protons at δ 3.5–4.0 ppm; triazole protons at δ 7.8–8.2 ppm) .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and bond angles .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight .

Advanced Research: What strategies optimize reaction yields for the triazole-azetidine coupling step?

Methodological Answer:
Yield optimization requires controlled conditions:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • pH/temperature control : Maintain pH 7–8 and 60–80°C to minimize side reactions .

Advanced Research: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay variability. Mitigate this by:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and positive controls (e.g., fluconazole for antifungal tests) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates .
  • Mechanistic studies : Compare target binding affinity (e.g., CYP51 inhibition for antifungal activity) via surface plasmon resonance (SPR) .
  • Meta-analysis : Cross-reference data from structurally analogous triazole-azetidine derivatives to identify trends .

Advanced Research: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:
Use in silico tools to model:

  • Lipophilicity (LogP) : Predict membrane permeability via Molinspiration or SwissADME .
  • Metabolic stability : Simulate cytochrome P450 interactions using AutoDock Vina .
  • Toxicity : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity .
  • Solubility : COSMO-RS calculations to estimate aqueous solubility . Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Advanced Research: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:
Focus on modular modifications:

  • Azetidine ring : Substitute with pyrrolidine or piperidine to assess ring size impact on target binding .
  • Biphenyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Triazole moiety : Replace 1,2,4-triazole with 1,2,3-triazole to evaluate heterocycle specificity .
  • Ethanone linker : Test ketone bioisosteres (e.g., amides) for improved solubility .
    Assay modified compounds against primary targets (e.g., fungal CYP51 or cancer-related kinases) and use SPR or ITC for binding affinity quantification .

Basic Research: What safety protocols are critical when handling this compound?

Methodological Answer:
Follow acute toxicity guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .
  • Emergency measures : Maintain activated charcoal for accidental ingestion and eye wash stations .

Advanced Research: How to assess the compound’s potential for off-target effects in biological systems?

Methodological Answer:
Employ multi-omics approaches:

  • Proteomics : Use affinity pulldown assays with mass spectrometry to identify unintended protein interactions .
  • Transcriptomics : Perform RNA-seq on treated cells to detect aberrant gene expression .
  • Phenotypic screening : Test in zebrafish or C. elegans models for developmental toxicity .
    Cross-validate findings with kinase inhibitor panels (e.g., DiscoverX) to pinpoint off-target kinases .

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